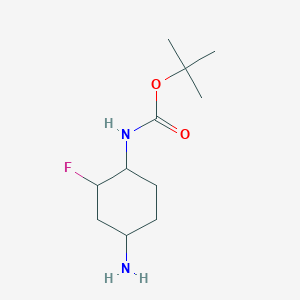

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.30 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is notable for its unique structure, which includes a tert-butyl carbamate group and a fluorinated cyclohexyl ring.

Preparation Methods

The synthesis of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various oxidizing or reducing agents depending on the specific reaction.

Scientific Research Applications

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways . In medicinal chemistry, it may be used to develop new pharmaceuticals or to study the effects of fluorinated compounds on biological systems .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate involves its interaction with molecular targets through its amino and fluorinated groups. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The fluorine atom may enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to tert-butyl (4-amino-2-fluorocyclohexyl)carbamate include:

tert-Butyl carbamate: A simpler compound with a similar protecting group but without the fluorinated cyclohexyl ring.

tert-Butyl (4-aminobenzyl)carbamate: Another compound with a tert-butyl carbamate group but with a benzyl ring instead of a cyclohexyl ring.

The uniqueness of this compound lies in its fluorinated cyclohexyl ring, which can impart different chemical and biological properties compared to non-fluorinated analogs .

Biological Activity

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate, with the CAS number 1268512-17-9, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom attached to a cyclohexane ring. Its molecular formula is C11H21FN2O2 with a molecular weight of 232.3 g/mol. The SMILES representation is CC(C)(C)OC(=O)N[C@H]1CC[C@H](N)C[C@@H]1F, indicating its stereochemical configuration.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it may act on the inositol-requiring enzyme I (IRE1), which is implicated in the unfolded protein response and has been associated with various cancer types .

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

- Anticancer Activity :

- Neuroprotective Effects :

- Metabolic Regulation :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits IRE1 leading to apoptosis | |

| Neuroprotection | Modulates neuronal survival pathways | |

| Metabolic Regulation | Influences metabolic enzyme activity |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability compared to controls, highlighting its potential as an anticancer drug.

Case Study 2: Neuroprotection

Research involving neuroblastoma cells showed that treatment with this compound enhanced cell survival under oxidative stress conditions, suggesting a protective role against neurodegeneration.

Properties

Molecular Formula |

C11H21FN2O2 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h7-9H,4-6,13H2,1-3H3,(H,14,15) |

InChI Key |

VYORQYIYWDBGCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.